molecular formula C7H4BrClN2S B2924847 6-Bromo-4-chloro-1,3-benzothiazol-2-amine CAS No. 81822-77-7

6-Bromo-4-chloro-1,3-benzothiazol-2-amine

Cat. No. B2924847
CAS RN: 81822-77-7
M. Wt: 263.54
InChI Key: PBCPJYFTOWXQOF-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1,3-benzothiazol-2-amine is a compound with the molecular formula C7H4BrClN2S . It has a molecular weight of 263.54 .


Synthesis Analysis

The synthesis of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through various methods. One such method involves the reaction of 2,6-dichlorobenzothiazole with 4-bromoaniline in n-butanol, followed by the slow addition of 4 M HCl in dioxane. The reaction mixture is then heated at 90° C for 18 hours. Another method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system, which is a bicyclic structure containing a benzene ring fused to a thiazole ring . The compound has a bromine atom attached to the 6th carbon and a chlorine atom attached to the 4th carbon of the benzothiazole ring .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole . These derivatives have been found to have significant anti-inflammatory and analgesic activities .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 263.542 Da and a monoisotopic mass of 261.896698 Da .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmacologically active molecules. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties . The presence of the benzothiazole moiety is significant in medicinal chemistry due to its resemblance to the indole system, which is prevalent in many natural products and pharmaceuticals.

Future Directions

The future research directions for 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could involve exploring its potential biological activities. Benzothiazole derivatives have been found to possess a broad spectrum of biological activities, including antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . Therefore, 6-Bromo-4-chloro-1,3-benzothiazol-2-amine could be a promising candidate for further pharmacological studies.

properties

IUPAC Name

6-bromo-4-chloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCPJYFTOWXQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-1,3-benzothiazol-2-amine

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